molecular formula C9H10ClNO2 B6224537 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride CAS No. 2763777-13-3

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride

Cat. No.: B6224537
CAS No.: 2763777-13-3
M. Wt: 199.6
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Description

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a cyclobutanone ring attached to a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride typically involves the reaction of pyridin-2-ol with cyclobutanone in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol ring.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted pyridin-2-yloxy derivatives.

Scientific Research Applications

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yloxy)cyclobutan-1-one
  • 3-(pyridin-3-yloxy)cyclobutan-1-one
  • 3-(pyridin-4-yloxy)cyclobutan-1-one

Uniqueness

3-(pyridin-2-yloxy)cyclobutan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridin-2-yloxy group on the cyclobutanone ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

2763777-13-3

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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